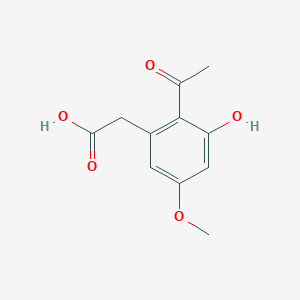
(2-Prop-2-ynylcyclopentyl) carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Prop-2-ynylcyclopentyl) carbamate: is an organic compound with the molecular formula C(_9)H(_13)NO(_2). It belongs to the class of carbamates, which are esters of carbamic acid. This compound is characterized by a cyclopentyl ring substituted with a propynyl group and a carbamate functional group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Prop-2-ynylcyclopentyl) carbamate typically involves the reaction of cyclopentanol with propargyl bromide to form 2-prop-2-ynylcyclopentanol. This intermediate is then reacted with carbamoyl chloride to yield the desired carbamate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
-
Step 1: Formation of 2-Prop-2-ynylcyclopentanol
Reactants: Cyclopentanol, Propargyl bromide
Conditions: Base (e.g., potassium carbonate), Solvent (e.g., acetone), Reflux
Reaction: [ \text{Cyclopentanol} + \text{Propargyl bromide} \rightarrow \text{2-Prop-2-ynylcyclopentanol} ]
-
Step 2: Formation of this compound
Reactants: 2-Prop-2-ynylcyclopentanol, Carbamoyl chloride
Conditions: Base (e.g., triethylamine), Solvent (e.g., dichloromethane), Room temperature
Reaction: [ \text{2-Prop-2-ynylcyclopentanol} + \text{Carbamoyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Oxidation: (2-Prop-2-ynylcyclopentyl) carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbamate group into an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, Chromium trioxide, Acidic or basic conditions
Reduction: Lithium aluminum hydride, Sodium borohydride, Anhydrous conditions
Substitution: Nucleophiles like amines, Alcohols, Solvents such as dichloromethane or ethanol
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Amines
Substitution: Various substituted carbamates
科学研究应用
Chemistry
In chemistry, (2-Prop-2-ynylcyclopentyl) carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Carbamates are known to inhibit certain enzymes by forming stable carbamate-enzyme complexes, making them useful in biochemical assays.
Medicine
In medicinal chemistry, this compound may be explored for its potential pharmacological properties. Carbamates are often investigated for their role as enzyme inhibitors, which can be relevant in the development of drugs for various diseases.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials. Carbamates are important intermediates in the synthesis of polyurethanes, which are widely used in foams, coatings, and adhesives.
作用机制
The mechanism of action of (2-Prop-2-ynylcyclopentyl) carbamate involves its interaction with molecular targets such as enzymes. The carbamate group can form a covalent bond with the active site of an enzyme, leading to inhibition of its activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.
相似化合物的比较
Similar Compounds
- (2-Prop-2-ynylcyclopentyl) carbamate
- Cyclopentyl carbamate
- Propargyl carbamate
- Cyclopentyl methylcarbamate
Comparison
Compared to other carbamates, this compound is unique due to the presence of both a cyclopentyl ring and a propynyl group. This combination provides distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions. The propynyl group also introduces the potential for additional functionalization, making it a versatile compound in synthetic chemistry.
属性
分子式 |
C9H13NO2 |
|---|---|
分子量 |
167.20 g/mol |
IUPAC 名称 |
(1-prop-2-ynylcyclopentyl) carbamate |
InChI |
InChI=1S/C9H13NO2/c1-2-5-9(12-8(10)11)6-3-4-7-9/h1H,3-7H2,(H2,10,11) |
InChI 键 |
LZZRLERRBCQXHO-UHFFFAOYSA-N |
规范 SMILES |
C#CCC1(CCCC1)OC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-benzylideneamino]-N-(3,4-dichlorophenyl)oxamide](/img/structure/B12041830.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12041838.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B12041858.png)




![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12041895.png)
![3-(4-bromophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12041901.png)
![1,3-dimethyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12041907.png)

![7-hydroxy-5-oxo-N-(3-pyridinylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12041918.png)

![7-(2-Chlorobenzyl)-1,3-dimethyl-8-[(2E)-2-(1-methylpropylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12041928.png)
